Methyl indole-1-carboxylate
Overview
Description
- Methyl indole-1-carboxylate (also known as N-(Methoxycarbonyl)indole or Indole-1-carboxylic acid methyl ester) is a chemical compound with the empirical formula C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>.
- It is a derivative of indole, a heterocyclic aromatic compound.
- The compound is a white crystalline solid with a specific odor.
- It is used in various synthetic processes and has potential biological activities.
Synthesis Analysis
- Methyl indole-1-carboxylate can be synthesized through esterification of indole-1-carboxylic acid with methanol.
- Other synthetic routes may involve modifications of the indole ring or functional group substitutions.
Molecular Structure Analysis
- The molecular formula is C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>, with a molecular weight of 175.18 g/mol.
- The structure consists of an indole ring (a benzene ring fused to a pyrrole ring) with a methyl ester group attached to the carboxylic acid position.
Chemical Reactions Analysis
- Methyl indole-1-carboxylate can participate in various reactions, including Friedel-Crafts alkylation, oxidative free radical reactions, and other transformations.
Physical And Chemical Properties Analysis
- Methyl indole-1-carboxylate is a liquid with a refractive index of n20/D 1.583 and a density of 1.191 g/mL at 25°C.
- The SMILES notation is COC(=O)n1ccc2ccccc12.
- It is stable under normal conditions but incompatible with strong oxidizing agents.
Scientific Research Applications
-
Biosynthesis of Inhibitors of Protein Kinases
- Field : Biochemistry
- Application : Methyl indole-1-carboxylate is used as a reactant in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used to treat diseases such as cancer.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Metal-Free Friedel-Crafts Alkylation
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used as a reactant in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction that involves the alkylation of an aromatic ring.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful intermediates in organic synthesis.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Cross Dehydrogenative Coupling Reactions
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used as a reactant in cross dehydrogenative coupling reactions . These reactions are a type of chemical reaction where a carbon–carbon bond is formed by the coupling of two hydrocarbons through the removal of two hydrogen atoms.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Synthesis of Indirubin Derivatives
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used as a reactant in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine used to treat chronic diseases and is known to have anti-cancer properties.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Aminoindolylacetates
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used as a reactant in the preparation of aminoindolylacetates . These compounds can be used in the synthesis of various pharmaceuticals.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used in the synthesis of indole derivatives . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Metal-Catalyzed Functionalization of Indoles
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used in metal-catalyzed functionalization of indoles . This process is important in organic synthesis and natural products .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Bcl Inhibitor Obatoclax
- Field : Biochemistry
- Application : Methyl indole-1-carboxylate is used as a reactant for the preparation of Bcl Inhibitor Obatoclax . This inhibitor is used in the treatment of cancer.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Tetracyclic Indolines
- Field : Organic Chemistry
- Application : Methyl indole-1-carboxylate is used as a reactant for the preparation of tetracyclic indolines . These compounds can be used in the synthesis of various pharmaceuticals.
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Anticancer Immunomodulators
- Field : Biochemistry
- Application : Methyl indole-1-carboxylate is used in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Antibacterial Agents
Safety And Hazards
- The compound may cause skin and eye irritation.
- It may also cause respiratory irritation.
- Proper protective measures should be taken during handling.
- Refer to safety data sheets for detailed precautions.
Future Directions
- Research on indole derivatives continues to explore their biological activities and therapeutic potential.
- Investigating novel synthetic methods and evaluating their pharmacological properties is essential.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask!
properties
IUPAC Name |
methyl indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPBCYBMWVMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494193 | |
Record name | Methyl 1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indole-1-carboxylate | |
CAS RN |
39203-20-8 | |
Record name | Methyl 1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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